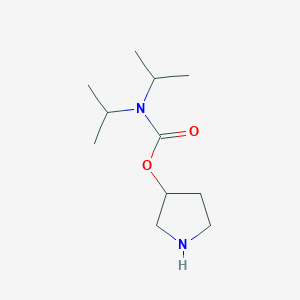

Pyrrolidin-3-yl diisopropylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

pyrrolidin-3-yl N,N-di(propan-2-yl)carbamate |

InChI |

InChI=1S/C11H22N2O2/c1-8(2)13(9(3)4)11(14)15-10-5-6-12-7-10/h8-10,12H,5-7H2,1-4H3 |

InChI Key |

JNEUNEBEXMKTAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)OC1CCNC1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of Pyrrolidin 3 Yl Diisopropylcarbamate Analogues

Elucidation of Structural Determinants for Biological Activity

The biological activity of pyrrolidin-3-yl diisopropylcarbamate and its analogues is intricately linked to its molecular architecture. Key areas of investigation include the pyrrolidine (B122466) ring, the carbamate (B1207046) moiety, and the stereochemistry of the molecule.

The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs, valued for its ability to introduce conformational rigidity and provide vectors for substitution. frontiersin.orgnih.gov Modifications to the pyrrolidine ring of analogues can significantly impact their interaction with biological targets.

Substitutions at various positions on the pyrrolidine ring can influence factors such as binding affinity, selectivity, and metabolic stability. For instance, the introduction of functional groups can lead to new or enhanced interactions with the target protein, such as hydrogen bonds or hydrophobic interactions. The position and nature of these substituents are critical. For example, in a series of pyrrolidine derivatives, altering the coordinating groups was shown to enhance their antiproliferative activity. frontiersin.org

In the context of designing inhibitors for enzymes like fatty acid amide hydrolase (FAAH), where carbamates are a known class of inhibitors, modifications to the heterocyclic ring system can affect potency. rsc.org While specific data on substitutions to the pyrrolidine ring of this compound is limited in publicly available literature, general principles of SAR suggest that both the position and the electronic and steric properties of substituents would be critical determinants of activity.

| Substitution Position | Type of Substituent | General Impact on Activity (Inferred from related compounds) |

| C2 | Small, polar groups | May introduce new hydrogen bonding interactions, potentially increasing potency. |

| C4 | Bulky, lipophilic groups | Could enhance binding in hydrophobic pockets of the target protein. |

| C5 | Electron-withdrawing groups | May alter the pKa of the pyrrolidine nitrogen, affecting overall charge and interaction. |

| Nitrogen (N1) | Alkyl or aryl groups | Can significantly modify lipophilicity and steric hindrance, impacting target engagement. |

The carbamate group is a key functional moiety in many therapeutic agents, acting as a pharmacophore that can participate in crucial interactions with biological targets. researchgate.net Variations in the carbamate portion of this compound analogues can profoundly affect their biological and pharmacokinetic properties. researchgate.net The diisopropyl groups, for instance, contribute to the lipophilicity of the molecule, which can be a critical factor for its ability to cross cell membranes and access its target.

Studies on other carbamate-based inhibitors have shown that modulating the lipophilicity of the N-substituents can enhance potency. nih.gov However, this can also lead to increased susceptibility to metabolism, reducing in vivo activity. nih.gov Therefore, a balance must be struck between inhibitory potency and metabolic stability. The electronic nature of the carbamate is also important; polar, electron-donating substituents on the O-aryl portion of some carbamate inhibitors have been shown to decrease reactivity with off-target hydrolases, improving their in vivo profile. nih.gov

| Carbamate Moiety Variation | Change in Lipophilicity (LogP) | Potential Effect on Activity |

| Replacement of diisopropyl with smaller alkyl groups | Decrease | May reduce binding in hydrophobic pockets, but could improve solubility. |

| Replacement of diisopropyl with cyclic or aromatic groups | Increase | Could enhance hydrophobic interactions, but may also increase metabolic liability. |

| Introduction of polar functional groups on the alkyl chains | Decrease | May improve aqueous solubility and reduce non-specific binding. |

Stereochemistry is a critical factor in the biological activity of many chiral compounds, including those containing a pyrrolidine ring. nih.gov The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a protein, influencing both its potency and selectivity. For this compound, the stereocenter at the 3-position of the pyrrolidine ring means that it can exist as two enantiomers, (R)- and (S)-pyrrolidin-3-yl diisopropylcarbamate.

It is highly probable that these enantiomers will exhibit different biological activities. In many cases, one enantiomer is significantly more active than the other, a phenomenon known as stereoselectivity. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. For instance, in a study of isoserine analogues, the stereochemistry was a key determinant for inhibition of the GABA transporter 3 (GAT3). dntb.gov.ua While specific studies on the stereoselectivity of this compound are not widely reported, the principles of stereopharmacology strongly suggest that the (R) and (S) enantiomers would display distinct pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. For pyrrolidine derivatives and carbamate-based inhibitors, QSAR studies have been employed to guide the design of more potent and selective agents. nih.govplos.orgresearchgate.net

A QSAR model is typically developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. plos.org These descriptors can encode various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties.

For a series of this compound analogues, a QSAR study could identify the key structural features that are most important for activity. For example, a model might reveal that activity is positively correlated with the Connolly accessible area and negatively correlated with the energy of the lowest unoccupied molecular orbital (ELUMO). plos.org Such insights can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Ligand Efficiency and Pharmacophore Modeling in Compound Optimization

In the process of optimizing a lead compound like this compound, two important concepts are ligand efficiency and pharmacophore modeling.

Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand on a per-atom basis. It is calculated by dividing the binding affinity (often expressed as pIC50 or pKi) by the number of non-hydrogen atoms in the molecule. LE is a useful tool for comparing the quality of different fragments or lead compounds, as it helps to identify smaller, more efficient binders that have the potential to be developed into more potent drugs without becoming excessively large and losing drug-like properties.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. researchgate.netnih.gov A pharmacophore model for a series of this compound analogues might include features such as a hydrogen bond acceptor (the carbamate carbonyl), hydrophobic groups (the diisopropyl substituents), and a specific spatial relationship between them. researchgate.net This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. It can also guide the modification of existing compounds to better match the pharmacophore and improve their activity.

Mechanistic Studies of Pyrrolidin 3 Yl Diisopropylcarbamate Interactions with Biological Targets

Enzyme Inhibition Kinetics and Mechanisms

While no specific kinetic data exists for Pyrrolidin-3-yl diisopropylcarbamate, the activities of its core chemical moieties are well-documented against several enzyme classes.

Carbamates are a well-established class of cholinesterase inhibitors. nih.gov They typically act as pseudo-irreversible inhibitors by carbamylating a critical serine residue within the catalytic active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netmdpi.com This process involves a nucleophilic attack from the serine hydroxyl group on the carbonyl carbon of the carbamate (B1207046). researchgate.net

The general mechanism proceeds in two steps:

Formation of a reversible enzyme-inhibitor complex.

Carbamylation of the serine residue, releasing an alcohol or phenol (B47542) leaving group and rendering the enzyme inactive.

The enzyme's activity is only restored after a slow hydrolysis (decarbamylation) step, which can take from minutes to hours. nih.gov The stability of the carbamylated enzyme determines the duration of inhibition. nih.gov The diisopropylcarbamate moiety in the subject compound would be transferred to the enzyme. The pyrrolidine (B122466) portion would act as the leaving group. The specific rates of carbamylation and decarbamylation would depend on the unique electronic and steric properties of this compound.

| Enzyme | General Inhibition Mechanism | Key Features of Carbamate Inhibitors |

| Acetylcholinesterase (AChE) | Pseudo-irreversible inhibition via carbamylation of the active site serine. researchgate.netnih.gov | Forms a covalent carbamoyl-enzyme complex that is more stable than the acetyl-enzyme intermediate formed with acetylcholine. mdpi.com |

| Butyrylcholinesterase (BChE) | Similar to AChE, involves pseudo-irreversible carbamylation of the catalytic serine. nih.gov | Some carbamates show selectivity for BChE over AChE, often due to the larger size of the BChE active site gorge. mdpi.com |

The pyrrolidine scaffold is a common feature in many kinase inhibitors. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. The pyrrolidine ring can form critical hydrogen bonds and van der Waals interactions with residues in the hinge region of the kinase, which is a key area for inhibitor binding. While there is no data linking this compound to KIFC1 or PDE9A, the general principle of pyrrolidine-based compounds targeting kinase ATP sites is well-established.

Aminoacyl-tRNA synthetases (aaRS) are essential for protein synthesis and are validated targets for antimicrobial agents. Inhibitors targeting these enzymes can prevent the charging of tRNA with its cognate amino acid. While no studies connect this compound to PheRS, various heterocyclic compounds, including those with pyrrolidine-like structures, have been explored as aaRS inhibitors. They can act by competing with the amino acid, ATP, or tRNA substrates.

Inhibitors of coagulation factors, such as Factor Xa and XIa, are sought after as anticoagulants. These enzymes are serine proteases, and inhibitors often target their active sites. While there is no direct evidence, the carbamate moiety of the title compound could potentially interact with the catalytic serine residue of these proteases in a manner analogous to its interaction with cholinesterases.

Molecular Basis of Ligand-Target Recognition

Without experimental data, any discussion of the molecular basis of recognition for this compound remains speculative. However, general principles can be inferred from related structures.

For cholinesterase inhibition, the binding of carbamates is well-characterized. The inhibitor first docks into the active site gorge. The orientation is guided by interactions with key residues. For AChE, this includes interactions with the peripheral anionic site (PAS) at the entrance of the gorge and the catalytic anionic site (CAS) deeper within. Key interactions often involve π-π stacking with aromatic residues like Tryptophan and Tyrosine, and hydrogen bonds. nih.gov Following initial binding, the carbamate moiety is positioned near the catalytic triad (B1167595) (Serine, Histidine, Glutamate) to facilitate the carbamylation reaction. researchgate.net The specific interactions for this compound would be determined by its precise fit and orientation within the enzyme's active site.

| Target Class | Potential Binding Site | Potential Key Residue Interactions |

| Cholinesterases | Catalytic Active Site Gorge | Covalent bond with catalytic Serine; Interactions with the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS). nih.gov |

| Kinases | ATP-binding pocket | Hydrogen bonds with hinge region residues; van der Waals interactions within the pocket. |

| Aminoacyl-tRNA Synthetases | Substrate binding sites (Amino acid, ATP, or tRNA) | Competitive interactions mimicking the natural substrate. |

| Serine Proteases (Coagulation Factors) | Catalytic Active Site | Covalent or non-covalent interactions with the catalytic triad (Ser, His, Asp). |

Conformational Changes Upon Ligand Binding

There is currently no publicly available research that details the specific conformational changes that occur in biological targets upon the binding of this compound. Studies on analogous carbamates suggest that binding to enzymes, such as acetylcholinesterase, often induces subtle shifts in the active site to accommodate the ligand. However, without specific crystallographic or spectroscopic data for this compound, any description of conformational changes would be speculative.

Studies on Reaction Pathways (e.g., carbamylation/decarbamylation kinetics)

Detailed kinetic data, including rates of carbamylation and decarbamylation, for the interaction of this compound with biological targets are not available in the reviewed scientific literature. The carbamylation of serine hydrolases by carbamate inhibitors is a critical aspect of their mechanism of action, and the rates of both the forward (carbamylation) and reverse (decarbamylation) reactions determine the duration of inhibition. Without experimental data, it is not possible to provide a quantitative analysis of these reaction pathways for this specific compound.

A summary of the information that could not be located is presented in the table below:

| Section | Subsection | Information Sought | Status |

| 4.2. | 4.2.2. Conformational Changes Upon Ligand Binding | No specific data found | |

| 4.3. | Studies on Reaction Pathways | (e.g., carbamylation/decarbamylation kinetics) researchgate.net | No specific data found |

Computational Chemistry and in Silico Approaches in Pyrrolidin 3 Yl Diisopropylcarbamate Research

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Scoring functions are then used to estimate the binding affinity between the two molecules. sciforum.net

Prediction of Binding Modes and Affinities

Molecular docking simulations are instrumental in predicting how Pyrrolidin-3-yl diisopropylcarbamate interacts with its biological targets. These simulations can reveal the specific binding modes and estimate the binding affinity, providing insights into the compound's potential efficacy. The accuracy of these predictions is heavily reliant on the scoring functions used, which are mathematical models that approximate the binding free energy. sciforum.netnih.gov The development of protein-specific scoring functions, which adjust the weights of different energy terms based on the characteristics of the target protein, has shown to improve the accuracy of binding affinity predictions. nih.gov

For derivatives of the pyrrolidine (B122466) scaffold, molecular docking has been successfully employed to identify potential inhibitors for various biological targets. For instance, studies on 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors and pyrrolidine-2,3-dione (B1313883) derivatives as Cdk5/p25 complex inhibitors have demonstrated the utility of docking in identifying promising drug candidates. nih.govresearchgate.net These studies often involve docking a library of compounds into the active site of the target protein and ranking them based on their predicted binding affinities.

Table 1: Key Aspects of Molecular Docking in this compound Research

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Binding Mode Prediction | Determines the orientation and conformation of the ligand within the protein's binding site. | Crucial for understanding the specific interactions that drive binding and activity. |

| Binding Affinity Prediction | Estimates the strength of the interaction between the ligand and the protein. | Helps in prioritizing compounds with higher potential potency. nih.gov |

| Scoring Functions | Algorithms used to rank and score the docked poses. sciforum.net | The choice and development of accurate scoring functions are critical for reliable predictions. nih.gov |

| Virtual Screening | High-throughput docking of large compound libraries. | Enables the identification of novel pyrrolidine-based compounds with desired biological activity. |

Correlation with Experimental Inhibitory Potency

A crucial validation step for any molecular docking study is the correlation of the predicted binding affinities with experimentally determined inhibitory potencies (e.g., IC50 or Ki values). A strong correlation between the in silico predictions and experimental results lends credibility to the computational model and its ability to guide further drug design efforts. For instance, in the development of 3D-QSAR models for GSK-3β inhibitors, a strong correlation was observed between the predicted and experimental inhibitory potencies, validating the binding mode suggested by the docking studies. nih.gov

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a more rigorous and accurate way to study the electronic structure and energetics of molecules compared to classical molecular mechanics. mdpi.commdpi.com

Reaction Mechanism Elucidation (e.g., Deprotonation kinetics, carbamate (B1207046) degradation)

DFT calculations are powerful tools for elucidating reaction mechanisms at the atomic level. For carbamates, understanding their degradation pathways is crucial. Studies on the degradation of carbamate pesticides by hydroxyl radicals have utilized DFT to investigate the reaction channels and calculate rate constants, revealing that H-abstraction from the methyl group is a major degradation pathway. researchgate.net Similarly, investigations into the deprotonation of carbamates, a key step in certain synthetic routes, have employed spectroscopic and computational methods to understand the kinetics and mechanism of this process. acs.org Such studies can provide valuable insights into the stability and reactivity of this compound under various conditions. The kinetics of transesterification reactions for producing carbamates have also been studied, revealing mechanistic pathways and the influence of substituents on reaction rates. rsc.org

Conformational Analysis and Energetics

The biological activity of a molecule is often dictated by its three-dimensional conformation. DFT can be used to perform detailed conformational analyses of this compound, identifying low-energy conformers and the energy barriers between them. A rigorous computational protocol based on DFT, validated against high-level coupled cluster theory, has been used for the conformational analysis of pyrrolidine enamines. researchgate.net This type of analysis is essential for understanding how the molecule might present itself to its biological target and can inform the design of more rigid and potent analogs.

Advanced Research Applications and Future Directions for Pyrrolidin 3 Yl Diisopropylcarbamate Scaffold

Design of Novel Chemical Probes and Tools for Biological Systems

The pyrrolidin-3-yl carbamate (B1207046) framework is integral to the design of innovative chemical probes and tools for interrogating biological systems. The inherent structural features of the pyrrolidine (B122466) ring, such as its stereochemistry and conformational flexibility, allow for the precise spatial arrangement of functional groups, which is crucial for selective molecular recognition. researchgate.netnih.govdntb.gov.uanbinno.comnih.gov

One promising application is in the development of fluorescent probes. For instance, the pyrrolidine moiety has been successfully incorporated into probes for the specific detection of biologically relevant molecules. These probes can be designed to exhibit a "turn-on" fluorescent response upon interaction with their target, enabling the visualization and quantification of analytes in complex biological environments, including within living cells and organisms.

Furthermore, the pyrrolidin-3-yl carbamate scaffold is highly suitable for the construction of self-immolative linkers in prodrug design. These linkers are engineered to cleave and release an active drug molecule in response to a specific biological trigger, such as an enzyme or a change in pH. The carbamate group can be tailored to control the rate of drug release, thereby optimizing the therapeutic window and minimizing off-target effects. This approach has been particularly valuable in the targeted delivery of cytotoxic agents to cancer cells, enhancing their efficacy while reducing systemic toxicity.

Development of Advanced Synthetic Methodologies for Analog Library Generation

The generation of diverse analog libraries based on the Pyrrolidin-3-yl diisopropylcarbamate scaffold is crucial for exploring its full potential in drug discovery and other applications. mdpi.comnih.gov Advanced synthetic methodologies are continuously being developed to facilitate the efficient and stereoselective synthesis of such libraries.

One of the key strategies involves the use of asymmetric synthesis to create chiral pyrrolidine derivatives with high enantiomeric purity. nih.gov This is of paramount importance as the biological activity of chiral molecules is often dependent on their stereochemistry. Catalytic asymmetric methods, including organocatalysis and transition-metal catalysis, have proven to be powerful tools for the construction of substituted pyrrolidines from simple achiral precursors.

Another important approach is the use of diversity-oriented synthesis (DOS), which aims to generate a wide range of structurally diverse molecules from a common starting material. By employing a series of branching and folding pathways, DOS allows for the exploration of a much larger chemical space than traditional linear synthesis. This is particularly useful for identifying novel scaffolds with unexpected biological activities.

The following table summarizes some of the key synthetic strategies for generating pyrrolidine-containing compound libraries:

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Catalysis | Utilizes chiral catalysts to induce stereoselectivity in the formation of the pyrrolidine ring. | High enantiomeric purity, access to specific stereoisomers. |

| 1,3-Dipolar Cycloaddition | A powerful method for constructing the five-membered pyrrolidine ring from azomethine ylides and alkenes. | High efficiency, good control over regioselectivity and stereoselectivity. nih.gov |

| Diversity-Oriented Synthesis (DOS) | Employs branching pathways to generate a wide variety of structurally diverse molecules from a common scaffold. | Exploration of large chemical space, discovery of novel bioactive compounds. |

| Solid-Phase Synthesis | Allows for the rapid and automated synthesis of large numbers of compounds by attaching them to a solid support. | High throughput, ease of purification. |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, has gained significant traction in recent years as a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. acs.org The this compound scaffold offers a versatile platform for the design of such multi-target directed ligands (MTDLs). ebi.ac.uknih.govfrontiersin.org

The modular nature of the scaffold allows for the incorporation of different pharmacophoric groups that can interact with distinct biological targets. For example, one part of the molecule can be designed to bind to a specific enzyme, while another part can be tailored to interact with a receptor or an ion channel. This approach can lead to synergistic therapeutic effects and may also help to overcome drug resistance.

Recent studies have demonstrated the potential of pyrrolidine-based compounds as multi-target agents. For instance, derivatives of pyrrolidine-2,5-dione have been developed as multi-target anti-inflammatory agents that inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. ebi.ac.uk This dual inhibition can provide a more potent anti-inflammatory effect than targeting either enzyme alone.

Integration of High-Throughput Screening with Computational Methods in Drug Discovery

High-throughput screening (HTS) is a powerful tool for identifying new drug candidates from large compound libraries. semanticscholar.org The integration of HTS with computational methods can significantly accelerate the drug discovery process by enabling the rational design of screening libraries and the prioritization of hits for further development.

Libraries of compounds based on the this compound scaffold can be screened against a wide range of biological targets using various HTS assays. These assays can be designed to measure different aspects of biological activity, such as enzyme inhibition, receptor binding, or changes in cellular phenotype.

Computational methods, such as virtual screening and molecular docking, can be used to predict the binding of pyrrolidine-based compounds to their targets and to guide the design of more potent and selective analogs. Machine learning algorithms can also be employed to analyze HTS data and to identify structure-activity relationships that can be used to optimize lead compounds.

The following table highlights the key steps in an integrated HTS and computational drug discovery workflow for pyrrolidine-based compounds:

| Step | Description | Key Technologies |

| Library Design | Creation of a diverse library of pyrrolidine-based compounds with drug-like properties. | Combinatorial chemistry, diversity-oriented synthesis. |

| High-Throughput Screening (HTS) | Rapid screening of the compound library against a specific biological target. | Automated liquid handling, fluorescence-based assays, cell-based assays. |

| Hit Identification and Validation | Identification of active compounds ("hits") from the HTS data and confirmation of their activity. | Dose-response curves, secondary assays. |

| Computational Modeling | Use of computational methods to understand the binding of hits to their target and to guide lead optimization. | Molecular docking, molecular dynamics simulations, QSAR. |

| Lead Optimization | Chemical modification of hit compounds to improve their potency, selectivity, and pharmacokinetic properties. | Medicinal chemistry, structure-based drug design. |

Role in Carbon Dioxide Activation and Catalysis Research

The activation and conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a major goal in sustainable chemistry. nih.govmdpi.com The this compound scaffold has potential applications in this area, both as a CO2 capture agent and as a component of catalytic systems. researchgate.netresearchgate.netresearchgate.net

Aqueous solutions of pyrrolidine have been shown to be effective for the capture of CO2. researchgate.netresearchgate.net The reaction between pyrrolidine and CO2 forms a carbamate species, which can then be thermally regenerated to release the CO2 for storage or conversion. The diisopropylcarbamate group in the target scaffold could potentially modulate the stability and reactivity of the carbamate, thereby influencing the efficiency of the CO2 capture process. utexas.edunih.govrsc.org

Furthermore, pyrrolidine derivatives can act as organocatalysts for the chemical fixation of CO2 into valuable products, such as cyclic carbonates. dntb.gov.ua The nitrogen atom of the pyrrolidine ring can activate CO2, making it more susceptible to nucleophilic attack. The carbamate functionality could also play a role in the catalytic cycle, for example, by stabilizing key intermediates. Research in this area is ongoing, with the aim of developing more efficient and selective catalysts for CO2 conversion.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Pyrrolidin-3-yl diisopropylcarbamate in laboratory settings?

- Methodological Answer : Based on carbamate analogs, safety protocols include using nitrile gloves, chemical-resistant lab coats, and eye protection to avoid skin/eye contact . Ensure proper ventilation to minimize inhalation risks, and store the compound in a sealed, dry container away from ignition sources . In case of spills, collect material using inert absorbents and dispose of it according to hazardous waste regulations .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with published data for carbamate derivatives (e.g., tert-butyl carbamates in ) to verify functional groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase HPLC with UV detection .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What solvents are compatible with this compound for experimental use?

- Methodological Answer : While direct data is limited, structurally similar carbamates (e.g., benzyl carbamates) show solubility in polar aprotic solvents like DMSO or dichloromethane. Conduct solubility tests at small scales (10–50 mg) in solvents such as acetonitrile, THF, or methanol, and monitor stability via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multistep reactions?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of diisopropylcarbamoyl chloride to ensure complete reaction with the pyrrolidine precursor .

- Catalysis : Test Lewis acids (e.g., DMAP) to accelerate carbamate formation .

- Reaction Monitoring : Employ in-situ FTIR or H NMR to track intermediate conversions and adjust reaction times .

Q. What strategies can resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) and validate results using orthogonal methods (e.g., DSC for melting point vs. capillary tube method) .

- Environmental Controls : Account for humidity and light exposure, which may degrade carbamates .

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer :

- Enantiomer Separation : Use chiral HPLC or SFC to isolate (R)- and (S)-isomers .

- Activity Assays : Test separated enantiomers in target-specific assays (e.g., kinase inhibition, referencing pyrrolidine-based kinase inhibitors in ) .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers at pH 1–13 (37°C, 24–72 hours) and quantify degradation products via LC-MS .

- Kinetic Modeling : Calculate half-life () and degradation rate constants using first-order kinetics .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.